molecular formula C19H16ClN3O3 B11034226 Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

カタログ番号: B11034226
分子量: 369.8 g/mol
InChIキー: XPBQASOWWNQIAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrimido[1,2-a]benzimidazole family, characterized by a fused heterocyclic core. The structure includes a 4-chlorophenyl substituent at position 4, a 2-oxo group, and an ethyl carboxylate moiety at position 2. The chloro substituent enhances lipophilicity and may influence binding interactions in biological targets compared to electron-donating groups like methyl or methoxy.

特性

分子式

C19H16ClN3O3

分子量

369.8 g/mol

IUPAC名

ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24)

InChIキー

XPBQASOWWNQIAV-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl

製品の起源

United States

作用機序

この化合物は、主にさまざまな生物学的標的との相互作用を通じてその効果を発揮します。ベンゾイミダゾール環は、DNAやタンパク質と相互作用することが知られており、重要な酵素を阻害し、細胞プロセスを阻害する可能性があります。クロロフェニル基は、特定の分子標的に対する結合親和性と特異性を高め、その生物活性に貢献します。

類似化合物:

    ベンゾイミダゾール: 同様の生物活性を持つより単純な構造。

    ピリミド[1,2-a]ベンゾイミダゾール: エチルエステルとクロロフェニル基を欠いていますが、コア構造を共有しています。

    4-クロロフェニル誘導体: コア構造は異なりますが、同様の置換基を持つ化合物。

独自性: 4-(4-クロロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミド[1,2-a]ベンゾイミダゾール-3-カルボン酸エチルは、その構造的特徴の組み合わせにより、特定の生物活性と潜在的な治療用途が付与されているため、独特です。ベンゾイミダゾール環とピリミド環の両方の存在に加えて、クロロフェニル基は、さまざまな科学的および産業的用途のための汎用性の高い化合物となります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Substituent (Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate) :
    The 4-nitrophenyl group (strong electron-withdrawing) increases reactivity and may enhance binding to electron-rich enzyme active sites. This compound also features a trifluoromethyl group, which boosts lipophilicity and metabolic stability .
  • Chloro Substituent (Target Compound) :
    The 4-chlorophenyl group provides moderate electron-withdrawing effects, balancing solubility and membrane permeability.
  • Methyl Substituent (N-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide) :
    The 4-methylphenyl group (electron-donating) increases solubility but may reduce target affinity compared to nitro or chloro derivatives .

b. Functional Group Modifications

  • Carboxylate vs. Carboxamide: The ethyl carboxylate in the target compound offers different hydrogen-bonding capabilities compared to the carboxamide group in N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide . Carboxamides often exhibit improved bioavailability due to enhanced hydrogen-bond donor capacity.
Crystallographic and Solid-State Properties
Property Target Compound (4-Chlorophenyl) Nitro/Trifluoromethyl Derivative Trimethoxyphenyl Derivative
Crystal System Not Reported Monoclinic (P21/c) Not Reported
Unit Cell (Å) a = 8.4075, b = 26.6904, c = 9.0559
Packing Interactions π-π stacking (3.27–3.98 Å centroid distances) Likely H-bonding due to methoxy groups

The nitro/trifluoromethyl derivative exhibits strong π-π interactions between imidazole and phenyl rings, stabilizing its crystal lattice . The target compound’s chloro substituent may lead to similar stacking but with altered distances due to differences in electron density.

Physicochemical Properties
Property Target Compound (Predicted) Nitro/Trifluoromethyl Derivative Trimethoxyphenyl Derivative
Molecular Weight ~423 g/mol 430.34 g/mol 423.46 g/mol
pKa ~4.5–5.5 (carboxylate) 5.00 ± 0.60 (predicted) 5.00 ± 0.60 (predicted)
LogP ~3.2 (chloro) ~3.8 (nitro/CF3) ~2.9 (methoxy)

The nitro/trifluoromethyl derivative’s higher LogP reflects increased lipophilicity, while the trimethoxyphenyl analog’s methoxy groups reduce LogP but improve water solubility.

生物活性

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H15ClN2O3\text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}_3

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has been associated with antibacterial effects against various strains of bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
13fStaphylococcus aureus0.78 µg/ml
13hMRSA0.39 µg/ml
Ethyl 4-(4-chlorophenyl)-2-oxo...E. coliTBD

Case Study: A study demonstrated that specific benzimidazole derivatives with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and MRSA strains, suggesting that ethyl derivatives may share these properties .

Anticancer Activity

Pyrimidine derivatives have also shown promise in anticancer applications. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings:

  • A study highlighted the ability of certain pyrimidine compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Ethyl 4-(4-chlorophenyl)-2-oxo... was found to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties in animal models.

Table 2: Anticonvulsant Activity Data

CompoundModel UsedEffective Dose (ED50)
Ethyl 4-(4-chlorophenyl)-2-oxo...Maximal Electroshock Seizure (MES)21 mg/kg
PhenobarbitalMES22 mg/kg

Case Study: In a comparative study, the anticonvulsant activity of ethyl derivatives was assessed against standard treatments like phenobarbital. The results indicated comparable efficacy with lower doses required for the ethyl derivative .

The biological activities of ethyl 4-(4-chlorophenyl)-2-oxo... are largely attributed to its ability to interact with various biological targets:

  • Antimicrobial: Disruption of bacterial cell wall synthesis and function.
  • Anticancer: Inhibition of DNA synthesis and induction of apoptosis in malignant cells.
  • Anticonvulsant: Modulation of neurotransmitter systems and ion channels involved in seizure activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。